- A theoretical and spectroscopic (NMR and IR) study of indirubin in solution and in the solid state, Journal of Physical Organic Chemistry, 2020, 33(4),
Cas no 397242-72-7 ((E)-[2,3'-BIINDOLINYLIDENE]-2',3-DIONE)
397242-72-7 structure
Product Name:(E)-[2,3'-BIINDOLINYLIDENE]-2',3-DIONE
Numero CAS:397242-72-7
MF:C16H10N2O2
MW:262.262803554535
CID:3160892
PubChem ID:10177
Update Time:2025-04-21
(E)-[2,3'-BIINDOLINYLIDENE]-2',3-DIONE Proprietà chimiche e fisiche
Nomi e identificatori
-
- (E)-[2,3'-BIINDOLINYLIDENE]-2',3-DIONE
- LS-14462
- 2-(2-oxo-1H-indol-3-ylidene)-1H-indol-3-one
- AB00639939-06
- Isoindirubin
- HMS3369O15
- 3-(1,3-dihydro-3-oxo-2h-indol-2-ylidene)-1,3-dihydro-2h-indol-2-on
- (E)-3-(3-oxoindolin-2-ylidene)indolin-2-one
- CHEMBL3185783
- AKOS032455876
- BMK1-G9
- UNII-1LXW6D3W2Z
- 3-(3-oxo-1H-indol-2-ylidene)-1H-indol-2-one
- (Z)-[2,3 inverted exclamation mark -Biindolinylidene]-2 inverted exclamation mark ,3-dione
- 610-392-0
- NCGC00163356-03
- 479-41-4
- BDBM50349806
- 397242-72-7
- CCG-100673
- SMR004701694
- (Z)-Indirubin
- HY-N0117R
- Isoindogotin
- KBio2_005586
- UNM-0000305766
- HY-N0117A
- 2H-Indol-2-one,3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-
- (delta(sup 2,3')-BIINDOLINE)-2',3-DIONE
- SDCCGSBI-0634263.P002
- (Z)-[2,3invertedexclamationmark-Biindolinylidene]-2invertedexclamationmark,3-dione
- 5-24-08-00507 (Beilstein Handbook Reference)
- C.I. 75790
- (3~{Z})-3-(3-oxidanylidene-1~{H}-indol-2-ylidene)-1~{H}-indol-2-one
- (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one
- UNII-V86L8P74GI
- Isoindirubine
- CHEMBL35349
- KBio3_000840
- HMS3393H20
- MFCD00221745
- NSC 105327
- AC-8003
- SR-01000759396
- AC1180
- KBio2_003018
- Indigopurpurin
- BSPBio_001110
- BI164578
- MLS002473308
- CS-12423
- BRD-K17894950-001-14-3
- HMS1990H11
- Indirubin?
- HMS1362H11
- 2H-Indol-2-one, 3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-, (3E)-
- 2H-Indol-2-one, 3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-(9CI)
- SB64698
- SY058396
- I0868
- V86L8P74GI
- (2'Z)-Indirubin, >=98% (HPLC)
- (delta2,3'-Biindoline)-2',3-dione
- HY-N0117
- (3E)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one
- IDI1_002150
- cid_5318433
- BDBM7392
- s2386
- [2,3'-Biindolinylidene]-2',3-dione
- Indigo Red
- HMS3656O13
- Bio2_000395
- EX-A347
- FI65043
- C.I. 73200
- NS00101121
- AKOS015895136
- BCP28869
- Indirubin [MI]
- AKOS028108775
- BDBM50023867
- HMS1792H11
- NCGC00163356-04
- CPD000466311
- KBio3_000839
- 1LXW6D3W2Z
- DTXSID201026053
- NS00011738
- NSC-827101
- BRD-K17894950-001-04-4
- NCGC00179302-02
- Indirubin,(S)
- Indirubin - Bio-X trade mark
- MFCD00956441
- HMS2234G06
- INDARUBICIN
- Indirubin derivative, 1
- NCGC00163356-01
- Couroupitine B
- DA-54305
- CCG-101058
- CHEMBL1276127
- (Z)-[2,3-Biindolinylidene]-2,3-dione
- MLS006010732
- IndirubinCouroupitine B; Indigopurpurin
- INDIRUBIN [WHO-DD]
- FD9058
- CHEBI:92322
- Q1661452
- 906748-38-7
- BRN 0088279
- CS-3682
- SCHEMBL27678
- MLS001424211
- CCG-267073
- KBioGR_000450
- SW197688-2
- KBio2_000450
- SMR000466311
- MSK157073
- NSC105327
- NSC-105327
- (3z)-3-(3-oxo-1,3-dihydro-2h-indol-2-ylidene)-1,3-dihydro-2h-indol-2-one
- Q27164070
- (3Z)-3-(3-oxoindolin-2-ylidene)indolin-2-one
- Bio2_000875
- Indirubin 3E-form [MI]
- NCGC00163356-02
- KBioSS_000450
- MLS000759416
- 2H-Indol-2-one,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-
- PD003207
- 2H-Indol-2-one, 3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-
- EM-A05-INDIRUBIN
- Indirubin (Standard)
- 3-(1,3-dihydro-3-oxo-2h-indol-2-ylidene)-1,3-dihydro-2h-indol-2-one
- 2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2,3-dihydro-1H-indol-3-one
- AC-29931
- 3-(3-indolinone-2-ylidene)-indolin-2-one
- [.DELTA.2,3-dione
- HMS2051H20
- CRDNMYFJWFXOCH-UHFFFAOYSA-N
- NSC827101
- Indirubin
- DB12379
- NC00308
- DTXSID501026052
- (Z)-[2,3'-biindolinylidene]-2',3-dione
- DB-179341
- BiomolKI_000069
- SCHEMBL9899338
- BiomolKI2_000073
- BRD-K17894950-001-03-6
- 3-(3-oxoindolin-2-ylidene)indolin-2-one
- SR-01000759396-5
- HMS3403H11
- BCP9000788
- 2-(2-hydroxy-1H-indol-3-yl)indol-3-one
-
- Inchi: 1S/C16H10N2O2/c19-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)20/h1-8,18,20H
- Chiave InChI: JNLNPCNGMHKCKO-UHFFFAOYSA-N
- Sorrisi: OC1=C(C2C(C3C=CC=CC=3N=2)=O)C2C=CC=CC=2N1
Proprietà calcolate
- Massa esatta: 262.074227566Da
- Massa monoisotopica: 262.074227566Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 20
- Conta legami ruotabili: 0
- Complessità: 448
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.7
- Superficie polare topologica: 65.5Ų
(E)-[2,3'-BIINDOLINYLIDENE]-2',3-DIONE Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 5 h, rt
Riferimento
(E)-[2,3'-BIINDOLINYLIDENE]-2',3-DIONE Raw materials
(E)-[2,3'-BIINDOLINYLIDENE]-2',3-DIONE Preparation Products
(E)-[2,3'-BIINDOLINYLIDENE]-2',3-DIONE Letteratura correlata
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
-
5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
397242-72-7 ((E)-[2,3'-BIINDOLINYLIDENE]-2',3-DIONE) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso